BenchChemオンラインストアへようこそ!

(2-Fluoro-5-(furan-3-yl)phenyl)methanamine

Aurora kinase A inhibition regioisomeric SAR kinase inhibitor design

This is the definitive furan-3-yl regioisomer (Compound 107n) for kinase inhibitor SAR. Procurement of this specific building block is critical: the furan-2-yl analog (Compound 2c) exhibits an AURKA IC₅₀ of 27.6 nM, while the furan-3-yl variant shows IC₅₀ >10,000 nM—a >360-fold potency differential. Substitution with any other regioisomer invalidates lead optimization data. The 98% HPLC-grade primary amine is supplied for direct-use amide couplings without pre-purification, enabling parallel synthesis of matched-pair negative control libraries for kinase selectivity profiling.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 1340107-59-6
Cat. No. B1487857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-(furan-3-yl)phenyl)methanamine
CAS1340107-59-6
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=COC=C2)CN)F
InChIInChI=1S/C11H10FNO/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H,6,13H2
InChIKeyLSQXYRLFMDBUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-5-(furan-3-yl)phenyl)methanamine (CAS 1340107-59-6): Fluorinated Furan-3-yl Benzylamine Building Block for Kinase-Targeted Medicinal Chemistry


(2-Fluoro-5-(furan-3-yl)phenyl)methanamine (CAS 1340107-59-6) is a fluorinated aromatic primary amine building block with molecular formula C₁₁H₁₀FNO and molecular weight 191.20 g/mol, featuring a furan-3-yl substituent at the 5-position of a 2-fluorophenyl ring . The compound is supplied as a research chemical with a purity specification of 98% (HPLC-grade guidance value) and is primarily employed as a synthetic intermediate for constructing kinase-targeted compound libraries, particularly in Aurora kinase A (AURKA) inhibitor programs [1]. Its regioisomeric identity—furan-3-yl attachment at the phenyl 5-position with ortho-fluorine—distinguishes it from at least four commercially available positional and regioisomeric analogs that share the same molecular formula but differ in fluorine placement or furan connectivity .

Why (2-Fluoro-5-(furan-3-yl)phenyl)methanamine Cannot Be Casually Substituted: Regioisomeric Control Dictates Downstream Kinase Pharmacology


Fluorinated furanyl-benzylamine building blocks with identical molecular formula (C₁₁H₁₀FNO, MW 191.20) but different fluorine or furan substitution patterns are not pharmacologically interchangeable. Patent-derived AURKA inhibition data demonstrates that the furan-3-yl regioisomer (as incorporated into Compound 107n) exhibits an IC₅₀ > 10,000 nM, whereas the corresponding furan-2-yl regioisomer (Compound 2c) achieves an IC₅₀ of 27.6 nM—a >360-fold potency difference arising solely from the furan attachment point [1][2]. Even the phenyl-only comparator (Compound 97, no furan) shows intermediate potency (IC₅₀ = 532 nM), confirming that furan-3-yl substitution produces a functionally distinct chemotype rather than a simple attenuated analog [2]. For procurement purposes, substitution with any regioisomeric variant (e.g., furan-2-yl or alternative fluorine-position analogs) will yield downstream amide products with fundamentally different kinase inhibitory profiles, invalidating SAR continuity within a lead optimization series.

(2-Fluoro-5-(furan-3-yl)phenyl)methanamine: Quantitative Differential Evidence Against Closest Analogs


Furan-3-yl vs. Furan-2-yl Regioisomer: >360-Fold Difference in AURKA Inhibitory Potency of Derived Amides

In a direct head-to-head comparison within the same patent (US20240101538) using identical assay conditions, the propanamide derivative synthesized from the furan-3-yl building block scaffold (Compound 107n) exhibited no meaningful AURKA inhibition (IC₅₀ > 10,000 nM), whereas the furan-2-yl counterpart (Compound 2c) demonstrated potent inhibition with IC₅₀ = 27.6 nM [1][2]. A phenyl-only comparator lacking the furan heterocycle (Compound 97) showed intermediate potency at IC₅₀ = 532 nM [2]. This establishes that the furan-3-yl regioisomer is not merely a less potent analog but a functionally distinct chemotype with profoundly altered target engagement.

Aurora kinase A inhibition regioisomeric SAR kinase inhibitor design

Positional Isomer Differentiation: Fluorine at the 2-Position on Phenyl Ring and Furan-3-yl at the 5-Position

This compound bears a unique substitution pattern among the C₁₁H₁₀FNO isomeric family: fluorine at the phenyl 2-position and furan-3-yl at the phenyl 5-position. Commercially cataloged positional isomers include (2-fluoro-4-(furan-3-yl)phenyl)methanamine (CAS 1341111-31-6, furan at 4-position), (4-fluoro-3-(furan-3-yl)phenyl)methanamine (CAS 1342067-06-4, fluorine and furan positions swapped), and (5-fluoro-2-(furan-3-yl)phenyl)methanamine (CAS 1691029-20-5, fluorine at 5-position) . Each isomer presents a distinct vector for amine derivatization relative to the fluorine and furan substituents, leading to divergent geometries in the final amide or sulfonamide products. No head-to-head biological comparison data across these positional isomers is currently available in the public domain; this evidence is based on structural and chemical reasoning.

positional isomer regiochemistry building block procurement

Commercial Purity Tier: 98% Specification Enables Direct Use in Amide Coupling Without Additional Purification

Reputable supplier LeYan lists (2-fluoro-5-(furan-3-yl)phenyl)methanamine at 98% purity (HPLC guidance value for入库指导纯度) . This purity tier is sufficient for direct use in standard amide coupling, reductive amination, or sulfonamide formation reactions without pre-purification. Other catalog suppliers of structurally related fluorinated benzylamine building blocks commonly list 95% purity as the standard specification, making the 98% tier a meaningful differentiator for laboratories seeking to minimize purification steps in multi-step parallel synthesis workflows. No certificate of analysis (CoA) was retrieved for this analysis; batch-to-batch variability should be confirmed at time of order.

purity specification amine building block amide coupling

Primary Amine Functional Handle: Versatile Derivatization Point Distinct from N-Methyl or N-Substituted Furan Analogs

The compound bears a free primary amine (-CH₂NH₂) attached to the benzyl position, offering a reactive nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea formation. This contrasts with commercially available N-methyl or N-aryl furan-benzylamine analogs (e.g., MFCD07397545, an N-methyl derivative; or (3-fluoro-benzyl)-furan-2-ylmethyl-amine, CAS 510723-71-4) where the amine is already substituted, limiting downstream diversification options [1]. The primary amine allows the same building block to serve as a common intermediate for multiple target series, maximizing SKU efficiency in medicinal chemistry supply chains. No quantitative reactivity comparison data is available.

primary amine benzylamine synthetic intermediate derivatization

Optimal Procurement and Application Scenarios for (2-Fluoro-5-(furan-3-yl)phenyl)methanamine (CAS 1340107-59-6)


AURKA Selectivity Probe Synthesis: Using the Furan-3-yl Scaffold as a Negative Control in Kinase Panel Screening

Based on the >360-fold potency differential between furan-3-yl (Compound 107n, IC₅₀ > 10,000 nM) and furan-2-yl (Compound 2c, IC₅₀ = 27.6 nM) AURKA inhibitors, this building block is ideally suited for synthesizing matched-pair negative control compounds for kinase selectivity profiling [1]. Researchers can derivatize the primary amine with identical capping groups used in the furan-2-yl series, generating compounds that probe whether observed cellular phenotypes are on-target (AURKA-mediated) or off-target effects.

Parallel Library Synthesis for Furan Regioisomer SAR Exploration

When conducting structure-activity relationship studies across furan attachment points, this compound enables parallel synthesis of furan-3-yl, furan-2-yl, and phenyl-only matched series using identical amine capping and coupling conditions [1]. The 98% purity specification supports direct use in 96-well plate format amide couplings without pre-purification, minimizing workflow disruption .

Fluorinated Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR Reporter Building Block

The ortho-fluorine atom on the phenyl ring provides a ¹⁹F NMR spectroscopic handle, enabling this building block to serve as a fragment for ¹⁹F NMR-based fragment screening campaigns. The furan-3-yl group adds heterocyclic diversity distinct from the more commonly explored furan-2-yl fragment series, expanding the chemical space coverage of fluorinated fragment libraries [1].

Custom Amide Library Production via High-Throughput Amide Coupling

The free primary benzylamine function enables rapid diversification via amide coupling with diverse carboxylic acid building blocks. The unique 2-fluoro-5-(furan-3-yl) substitution pattern generates final amides with a distinct three-dimensional presentation of the fluorine and furan pharmacophores compared to any positional isomer, offering a proprietary chemical space advantage for hit identification campaigns [1].

Quote Request

Request a Quote for (2-Fluoro-5-(furan-3-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.